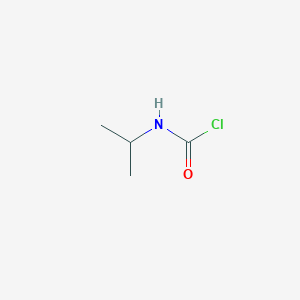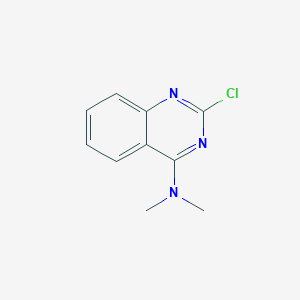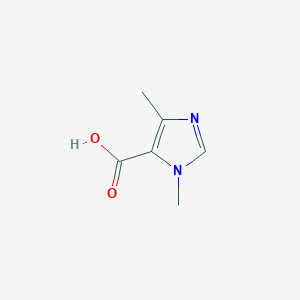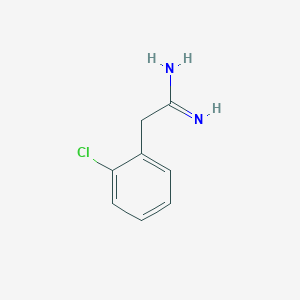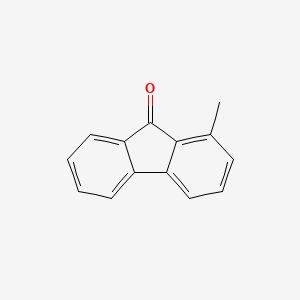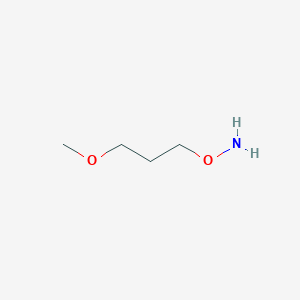
O-(3-Methoxypropyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“O-(3-Methoxypropyl)hydroxylamine” is a chemical compound with the molecular formula C4H11NO2 . It is used in various applications due to its chemical properties .
Synthesis Analysis
The synthesis of “this compound” involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C4H11NO2/c1-6-3-2-4-7-5/h2-5H2,1H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 105.14 and is a liquid at room temperature . The compound has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Interaction with Nucleosides
O-Methylhydroxylamine can substitute a methoxyamino group for the amino group of cytidine or adenosine in nucleosides, leading to the formation of compounds like N6-methoxyadenosine. This reaction alters the tautomeric equilibrium and impacts transcription processes in biological systems (Singer & Spengler, 1982).
Reactions with Phosphinic Chlorides
Hydroxylamine reacts with various phosphinic chlorides to produce compounds like O-(diphenylphosphinyl)hydroxylamine, leading to insights into the structures of phosphinylhydroxylamines and their chemical reactions. This understanding is significant in the field of organic chemistry (Harger, 1982).
Polymerization Processes
O-(3-Methoxypropyl)hydroxylamine plays a role in the ring-opening polymerization of certain monomers, contributing to the development of new polymeric materials with specific properties. This application is significant in materials science and polymer chemistry (Pounder et al., 2011).
Involvement in DNA Structure Probing
Hydroxylamine and derivatives are used as probes for DNA structure, offering insights into the interactions and modifications of nucleic acids. This is crucial in genetics and molecular biology research (Johnston, 1992).
Environmental Chemistry
This compound plays a role in the production of hydroxyl radicals from hydrogen peroxide, which is relevant in environmental chemistry and the understanding of oxidative processes (Chen et al., 2015).
Catalysis and Organic Synthesis
This compound is involved in copper-catalyzed annulative amination processes, contributing to the synthesis of biologically significant compounds. Such applications are essential in organic synthesis and pharmaceutical research (Hirano, Satoh, & Miura, 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
O-(3-methoxypropyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-6-3-2-4-7-5/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAKIBFSLTUIOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509442 |
Source


|
| Record name | O-(3-Methoxypropyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343925-88-2 |
Source


|
| Record name | O-(3-Methoxypropyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

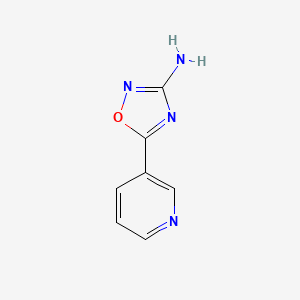
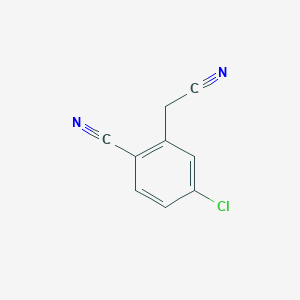
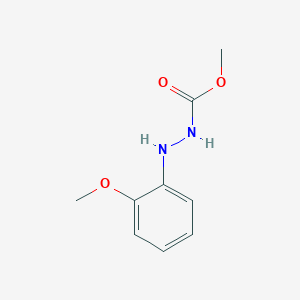
![Imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1354635.png)

